![molecular formula C19H21BrN2O3S2 B2491816 (Z)-5-(5-bromo-2-oxo-1-pentylindolin-3-ylidene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one CAS No. 867136-54-7](/img/structure/B2491816.png)
(Z)-5-(5-bromo-2-oxo-1-pentylindolin-3-ylidene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Thiazolidinone derivatives are a class of compounds that have attracted significant interest due to their diverse pharmacological properties. These compounds feature a core thiazolidinone ring and are known for their versatility in chemical reactions and biological activities.
Synthesis Analysis
The synthesis of thiazolidinone derivatives often involves the Knoevenagel condensation or reactions involving rhodanine or thiazolidine-2,4-dione derivatives. Microwave-assisted synthesis has been employed for efficient and convenient preparation of these compounds, demonstrating the flexibility of synthesis methods (Zidar, Kladnik, & Kikelj, 2009).
Molecular Structure Analysis
Molecular structure analysis, including X-ray crystallography and NMR spectroscopy, plays a crucial role in understanding the conformation and configuration of thiazolidinone derivatives. Studies have detailed the supramolecular structures, showcasing hydrogen-bonded dimers, chains of rings, and sheets, which contribute to the compounds' stability and interactions (Delgado, Quiroga, Cobo, Low, & Glidewell, 2005).
Chemical Reactions and Properties
Thiazolidinone derivatives engage in a variety of chemical reactions, including addition reactions and interactions with nitrile oxides, leading to a broad range of products. These reactions are influenced by the substituents on the thiazolidinone core and have been utilized for the synthesis of compounds with potential biological activities (Kandeel & Youssef, 2001).
Physical Properties Analysis
The physical properties of thiazolidinone derivatives, such as solubility, melting point, and crystalline structure, are closely related to their molecular structure. Crystallographic studies provide insights into the compounds' solid-state behavior, including the arrangement of molecules in the crystal lattice and the types of intermolecular interactions present (Khelloul et al., 2016).
Scientific Research Applications
Synthesis and Structural Analysis
The compound "(Z)-5-(5-bromo-2-oxo-1-pentylindolin-3-ylidene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one" is structurally related to various thioxothiazolidine derivatives, which have been synthesized and analyzed in several studies. A study detailed a convenient method for synthesizing 4-benzyl-2-(2-(4-oxo-2-thioxothiazolidin-5-ylidene)ethyl)-2H-1,4-benzoxazin-3(4H)-ones and 5-(2-(4-benzyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)ethylidene)thiazolidine-2,4-diones using microwave-assisted synthesis, emphasizing the feasibility of creating structurally complex derivatives efficiently (Zidar, Kladnik, & Kikelj, 2009). Another study analyzed the crystal structures of two (oxothiazolidin-2-ylidene)acetamides, contributing to the understanding of the molecular geometry and potential intermolecular interactions of similar compounds (Galushchinskiy, Slepukhin, & Obydennov, 2017).
Antimicrobial Applications
Various thioxothiazolidin derivatives, similar in structure to the specified compound, have shown potential as antimicrobial agents. For instance, a series of rhodanine-3-acetic acid-based amides, esters, and 5-arylalkylidene derivatives displayed significant activity against a range of bacteria, mycobacteria, and fungi (Krátký, Vinšová, & Stolaříková, 2017). Similarly, (Z)-2-((5-(4-hydroxybenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino) acid derivatives synthesized from 2-thioxothiazolidin-4-one exhibited antimicrobial activity against gram-positive and gram-negative bacteria (PansareDattatraya & Devan, 2015).
Reaction Mechanisms and Synthesis Pathways
The compound is structurally analogous to thioxothiazolidin derivatives, whose synthesis and reaction mechanisms have been extensively studied. Research on the reaction of (Z)-5-bromo-3-(1-methylpyrrolidin-2-ylidene)-3H-indole with pentane-2,4-dione revealed insights into potential synthesis pathways and the formation of related compounds (Aghazadeh, Baradarani, Helliwell, & Joule, 2011). Moreover, the synthesis of a series of (Z)-methyl-2-[(Z)-3-substituted-4-oxo-2-(2-picolinoyl-/thiophene-2-carbonyl)-hydrazonothiazolidin-5-ylidene]acetates through condensation and their structural confirmation via single crystal X-ray crystallography provide valuable insights into the chemical properties and synthesis methods of related compounds (Hassan, Mohamed, El-Haleem, Bräse, & Nieger, 2015).
properties
IUPAC Name |
(5Z)-5-(5-bromo-2-oxo-1-pentylindol-3-ylidene)-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O3S2/c1-3-4-5-8-21-14-7-6-12(20)11-13(14)15(17(21)23)16-18(24)22(9-10-25-2)19(26)27-16/h6-7,11H,3-5,8-10H2,1-2H3/b16-15- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQKIMDQWIZURCG-NXVVXOECSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)CCOC)C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)CCOC)/C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-5-(5-bromo-2-oxo-1-pentylindolin-3-ylidene)-3-(2-methoxyethyl)-2-thioxothiazolidin-4-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.